Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Emergence of a Novel Derivative
Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Emergence of a Novel Derivative
An In-depth Technical Guide to the Chemical Properties of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine heterocyclic system, a scaffold of significant interest in medicinal chemistry.[1] This core structure is a key component in various biologically active molecules, with derivatives showing promise in areas such as oncology.[2] This guide focuses on a specific, lesser-documented derivative: 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one .
While extensive peer-reviewed literature on this exact molecule is sparse, its chemical character can be expertly extrapolated from the well-established principles of heterocyclic chemistry and data from analogous structures.[3][4] As Senior Application Scientists, our goal is to not only present the known data but also to provide a predictive framework for its synthesis, reactivity, and potential applications, thereby creating a self-validating guide for researchers in drug discovery and chemical synthesis. This document will serve as a foundational reference, bridging the gap between established knowledge of related compounds and the specific properties of this target molecule.
Part 1: Core Molecular Structure and Physicochemical Properties
The defining features of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one are its fused bicyclic core, the presence of a lactam (a cyclic amide) within the dihydropyrazine ring, and a methyl substituent on the pyridine ring. These features dictate its steric, electronic, and reactive properties.
Structural Diagram
Caption: 2D Structure of the title compound.
Predicted Physicochemical Data
The following table summarizes the core computed properties of the molecule. These values are foundational for experimental design, influencing solubility, membrane permeability, and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | (Calculated) |
| Molecular Weight | 163.18 g/mol | (Calculated) |
| CAS Number | 1314934-34-3 | [5] |
| Appearance | Solid (Predicted) | N/A |
| XLogP3 (Predicted) | 0.4 - 0.8 | (Predicted) |
| Hydrogen Bond Donors | 1 (Amide N-H) | (Calculated) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Pyrazine N, Carbonyl O) | (Calculated) |
Part 2: Synthetic Strategy and Experimental Protocol
Proposed Retrosynthetic Analysis and Workflow
The most logical approach involves the condensation of a substituted 2,3-diaminopyridine with an α-keto ester, followed by cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model based on analogous reactions and represents a viable starting point for laboratory synthesis.
Step 1: Synthesis of Ethyl 2-((3-methyl-2-nitropyridin-3-yl)amino)acetate (Intermediate I)
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To a solution of 3-methyl-2-nitropyridin-3-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq) and ethyl 2-chloroacetate (1.2 eq).
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Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).
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Cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate I.
Step 2: Synthesis of Ethyl 2-((2,3-diamino-3-methylpyridin-yl)amino)acetate (Intermediate II)
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Dissolve Intermediate I (1.0 eq) in ethanol or methanol (20 mL/mmol).
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Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
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Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC. Upon completion (typically 2-4 hours), carefully filter the mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure. The resulting diamine (Intermediate II) is often used immediately in the next step without further purification due to its potential instability.
Step 3: Intramolecular Cyclization to form 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (Final Product)
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Dissolve the crude Intermediate II in a high-boiling point solvent such as toluene or xylene (15 mL/mmol).
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Add a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (0.1 eq).
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Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water formed during the cyclization.
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Monitor the reaction by TLC or LC-MS. Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the final product.
Part 3: Predicted Chemical Reactivity and Spectral Signatures
The reactivity of the title compound is governed by the interplay of its functional groups.
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Lactam Moiety : The amide N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions. The amide carbonyl is susceptible to nucleophilic attack, though it is less reactive than a ketone.
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Pyridine Ring : The pyridine nitrogen is basic and can be protonated or quaternized.[6] The ring itself is electron-deficient, but the methyl group at the 8-position provides some electron-donating character, slightly activating the ring towards electrophilic substitution compared to unsubstituted pyridine.
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Dihydro-Pyrazine Ring : This ring is not aromatic. The C-N bonds and the methylene group offer sites for various chemical transformations. The entire system can potentially be oxidized to the fully aromatic pyrido[2,3-b]pyrazin-2-ol under strong oxidizing conditions.
Anticipated Spectral Data
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¹H NMR :
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Pyridine Protons : Two doublets would be expected in the aromatic region (δ 7.0-8.5 ppm).
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CH₂ Protons : A singlet or two doublets (if diastereotopic) would appear around δ 3.5-4.5 ppm.
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N-H Proton : A broad singlet, exchangeable with D₂O, typically in the δ 8.0-11.0 ppm range.
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CH₃ Protons : A sharp singlet in the upfield region, around δ 2.3-2.6 ppm.
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¹³C NMR :
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Carbonyl Carbon (C=O) : Expected in the δ 160-175 ppm range.
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Aromatic Carbons : Multiple signals between δ 110-160 ppm.
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Methylene Carbon (CH₂) : A signal around δ 40-55 ppm.
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Methyl Carbon (CH₃) : A signal in the δ 15-25 ppm range.
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IR Spectroscopy :
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N-H Stretch : A moderate to sharp band around 3200-3300 cm⁻¹.
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C=O Stretch (Amide I) : A strong, sharp band around 1650-1680 cm⁻¹.
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C=N / C=C Stretches : Multiple bands in the 1500-1620 cm⁻¹ region.
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Part 4: Potential Applications in Drug Discovery
While direct biological data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unavailable, the broader class of pyrido[3,4-b]pyrazinones has been successfully developed as highly selective kinase inhibitors.[4] Specifically, derivatives of the isomeric 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold have shown potent and selective inhibition of mitogen-activated protein kinase kinase 4 (MKK4), a target for treating degenerative liver diseases.[4]
Furthermore, related heterocyclic systems like pyrazoles and pyrazolopyridines are known to possess a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] This suggests that the title compound is a valuable scaffold for building libraries of compounds for screening against various therapeutic targets.
Caption: Relationship between the core scaffold and potential therapeutic applications based on related structures.
Conclusion
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one represents a promising but underexplored chemical entity. Based on a robust analysis of its constituent functional groups and analogies to well-documented heterocyclic systems, this guide provides a comprehensive predictive overview of its chemical properties. The proposed synthetic pathway offers a logical and experimentally viable route to access this molecule. Its structural similarity to known kinase inhibitors and other bioactive compounds strongly suggests its potential as a valuable building block for the development of new therapeutic agents. This document provides the foundational knowledge necessary for researchers to confidently engage with this molecule in a laboratory setting and explore its full potential in medicinal chemistry programs.
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